molecular formula C21H21FN4O2S B3398720 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021257-63-5

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

货号: B3398720
CAS 编号: 1021257-63-5
分子量: 412.5 g/mol
InChI 键: DDYSCNOWXSWTDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 2-fluorophenylsulfonyl group at position 3 and an ortho-methylphenyl (o-tolyl) group at position 5. Pyridazine derivatives are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral effects, making this compound a candidate for drug development .

Synthesis of analogous compounds (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) involves nucleophilic substitution reactions between dichloropyridazine and substituted piperazines, followed by functionalization steps such as hydrolysis or sulfonylation .

属性

IUPAC Name

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-16-6-2-3-7-17(16)19-10-11-21(24-23-19)25-12-14-26(15-13-25)29(27,28)20-9-5-4-8-18(20)22/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYSCNOWXSWTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or dicarbonyl compound.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Sulfonylation: The fluorophenyl group is introduced through a sulfonylation reaction, where a fluorophenyl sulfonyl chloride reacts with the piperazine moiety.

    Final Coupling: The o-tolyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

化学反应分析

Types of Reactions

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

The structural and functional differences between the target compound and related pyridazine derivatives are critical for understanding its pharmacological profile. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity.

Key Observations :

  • The o-tolyl group at position 6 introduces steric bulk, which may influence binding affinity compared to smaller substituents like chlorine or hydroxyl groups .
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Predicted) 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone
Molecular Weight ~450 g/mol 363.8 g/mol 345.4 g/mol
LogP (Lipophilicity) ~2.5 (moderate) 3.1 1.8
Hydrogen Bond Acceptors 7 5 6
Bioavailability (Radar) N/A T3: Moderate solubility, high permeability T6: High solubility, moderate metabolic stability

Notes:

  • The sulfonyl group in the target compound likely reduces LogP compared to non-sulfonylated analogs, aligning with improved aqueous solubility.

生物活性

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound with a unique structural configuration that includes a pyridazine ring, piperazine moiety, and a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs) and other therapeutic applications. This article explores the biological activity of this compound based on available research findings.

The compound's structure is characterized by:

  • Pyridazine Core : A six-membered ring containing two nitrogen atoms, contributing to its weak basicity and high dipole moment.
  • Piperazine Moiety : Enhances solubility and reactivity.
  • Sulfonyl Group : Influences the compound's interaction with biological targets.

These features are significant for its pharmacological properties, impacting its solubility, permeability, and binding affinity to biological targets.

Current research indicates that 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine may interact with ENTs, which are crucial for cellular nucleotide uptake. The compound has shown selectivity towards ENT2 over ENT1, suggesting potential applications in modulating nucleotide metabolism in various diseases, including cancer.

Binding Affinity Studies

Molecular docking studies reveal that this compound binds effectively to transporter sites, potentially inhibiting their function without significantly affecting cell viability or protein expression. This binding mechanism is essential for understanding how the compound may exert its biological effects.

Biological Activity

Research indicates that compounds with structural similarities to 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine exhibit diverse biological activities:

  • Anticancer Activity : Analogues have demonstrated cytotoxic effects against various cancer cell lines. For example, certain pyridazinone derivatives were shown to induce cell death in L929 cells at specific concentrations .
  • Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial effects. Studies have reported significant inhibitory activity against bacterial strains and fungi, suggesting a broad spectrum of antimicrobial action .

Case Studies and Research Findings

  • Cytotoxic Effects :
    • A study evaluated the cytotoxic effects of related pyridazinone derivatives on L929 fibroblast cells. The results indicated that certain derivatives caused significant cell death at higher concentrations, highlighting their potential as anticancer agents .
  • Antimicrobial Activity :
    • Research on pyrazole derivatives indicated notable antifungal activity against various phytopathogenic fungi. Compounds similar to 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine showed effective inhibition rates against fungal strains, with IC50 values indicating strong efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine compared to structurally similar compounds:

CompoundStructureBiological ActivitySelectivity
3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazineStructureAnticancer, AntimicrobialENT2 over ENT1
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine-Moderate AnticancerUnknown
3-(4-((2-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine-Low AntimicrobialUnknown

常见问题

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Sulfonylation of the piperazine moiety with 2-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Nucleophilic substitution on the pyridazine core using o-tolyl groups, requiring careful pH control (e.g., NaH in DMF) to avoid side reactions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
    Critical parameters include solvent polarity, temperature control (e.g., avoiding exothermic side reactions), and stoichiometric ratios of intermediates .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., sulfonyl group at δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 455.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly piperazine ring puckering and sulfonyl group orientation .

Basic: What are the common chemical reactions involving the pyridazine core?

Answer:

  • Electrophilic Substitution : Halogenation at the pyridazine C4 position using NBS or Cl2 .
  • Nucleophilic Attack : Deprotonation at C3 with LDA for alkylation .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at C6 (e.g., o-tolyl via Pd(PPh3)4 catalysis) .

Advanced: How can researchers optimize reaction yields when conflicting data exist in literature?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Mechanistic Probes : Use isotopic labeling (e.g., D2O quench) to trace intermediate stability .
  • Parallel Synthesis : Test multiple routes (e.g., microwave-assisted vs. traditional heating) to compare efficiency .

Advanced: How to address contradictory reports on biological activity?

Answer:

  • Structural Analog Comparison : Test derivatives (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) to isolate activity contributors .
  • Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity to proposed targets (e.g., kinases) .
  • Metabolic Stability Studies : Assess liver microsome stability to rule out false negatives from rapid degradation .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Answer:

  • Molecular Docking : Model interactions with receptors (e.g., dopamine D2/D3) using software like AutoDock Vina .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC50 for PDE10A) via fluorogenic substrates .
  • CRISPR-Cas9 Knockout : Validate target specificity by deleting putative receptor genes in cell lines .

Advanced: How to analyze structure-activity relationship (SAR) data with computational tools?

Answer:

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties (Hammett σ) with activity .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for fluorophenyl vs. methoxyphenyl analogs .

Advanced: How to resolve solubility challenges in biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug Design : Introduce phosphate esters at the pyridazine N2 position for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability .

Advanced: What experimental designs validate the compound’s therapeutic potential?

Answer:

  • In Vitro/In Vivo Correlation : Compare IC50 in cell lines (e.g., HCT-116) with tumor reduction in xenograft models .
  • PK/PD Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
  • Safety Profiling : Assess hERG inhibition (patch-clamp) and hepatotoxicity (ALT/AST levels) .

Advanced: How to ensure batch-to-batch consistency in synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor sulfonylation completion .
  • Quality Control : Use HPLC-PDA (C18 column, 0.1% TFA gradient) to verify purity and chiral integrity .
  • Elemental Analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。